1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a furan ring attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan-2-carboxylic acid and pyrrolidine.
Reaction Steps: The furan-2-carboxylic acid is first activated, often using reagents like thionyl chloride, to form the acid chloride. This is then reacted with pyrrolidine to form the corresponding amide intermediate.
Reduction: The amide intermediate is reduced, often using lithium aluminum hydride (LiAlH4), to form the final product, this compound.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, reducing the reaction time and improving yield.
Catalytic Methods: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, making the process more efficient.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.
Chemical Reactions Analysis
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution Reactions: The pyrrolidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(furan-2-ylmethyl)pyrrolidine-3-ol.
Substitution: Various substituted pyrrolidines.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The furan ring can bind to specific sites on these targets, leading to biological responses. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Furan-2-carboxylic Acid: Similar in structure but lacks the pyrrolidine ring.
Pyrrolidine-3-carboxylic Acid: Similar in structure but lacks the furan ring.
N-(Furan-2-ylmethyl)ethanamine: Contains a similar furan ring but has an ethanamine group instead of pyrrolidine.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJVEPAJPOZGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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